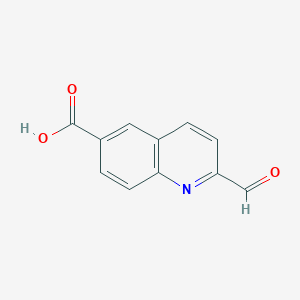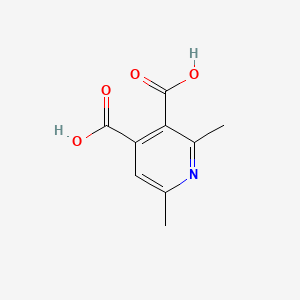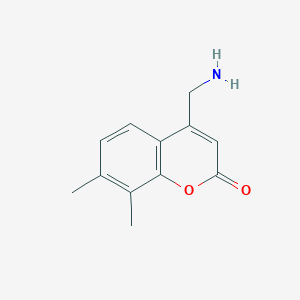
4-(Aminomethyl)-7,8-dimethylchromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Aminomethyl)-7,8-dimethylchromen-2-one is a chemical compound belonging to the class of chromen-2-ones This compound is characterized by the presence of an aminomethyl group at the 4-position and two methyl groups at the 7 and 8 positions of the chromen-2-one core structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-7,8-dimethylchromen-2-one can be achieved through several synthetic routes. One common method involves the reaction of 7,8-dimethyl-2H-chromen-2-one with formaldehyde and ammonium chloride under acidic conditions to introduce the aminomethyl group at the 4-position. The reaction is typically carried out in the presence of a catalyst such as hydrochloric acid, and the product is isolated through crystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include the preparation of the chromen-2-one core, followed by the introduction of the aminomethyl group using formaldehyde and ammonium chloride. The reaction conditions are optimized to ensure high yield and purity of the final product. Purification techniques such as recrystallization, distillation, and chromatography are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
4-(Aminomethyl)-7,8-dimethylchromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms, such as dihydro derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
4-(Aminomethyl)-7,8-dimethylchromen-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of cancer, infections, and inflammatory diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4-(Aminomethyl)-7,8-dimethylchromen-2-one involves its interaction with various molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. Specific pathways and targets depend on the context of its application, such as enzyme inhibition, receptor binding, or modulation of signaling pathways.
相似化合物的比较
4-(Aminomethyl)-7,8-dimethylchromen-2-one can be compared with other similar compounds, such as:
4-aminocoumarin: Similar structure but lacks the dimethyl groups at the 7 and 8 positions.
4-aminomethyl analogs of daphnetin: Similar aminomethyl substitution but different core structure.
4-aminoquinolines: Different core structure but similar amino substitution.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
属性
IUPAC Name |
4-(aminomethyl)-7,8-dimethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-7-3-4-10-9(6-13)5-11(14)15-12(10)8(7)2/h3-5H,6,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLJICGBFYGFVHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=CC(=O)O2)CN)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
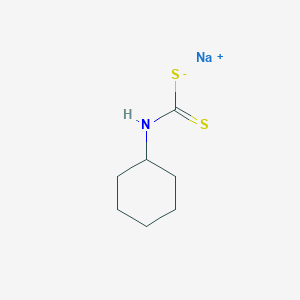
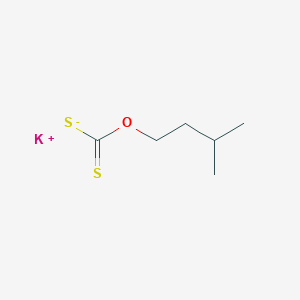
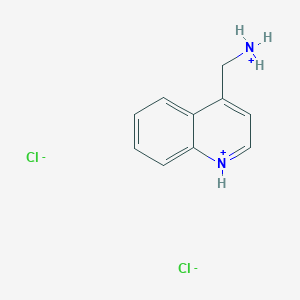
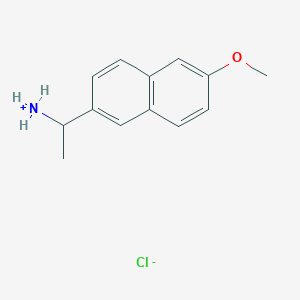
![3-(Carboxymethyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-4-ium chloride](/img/structure/B7841175.png)
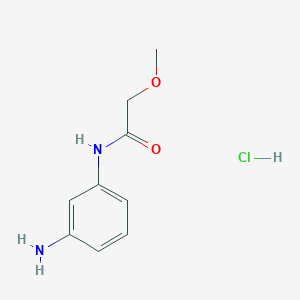
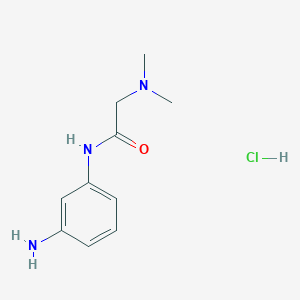
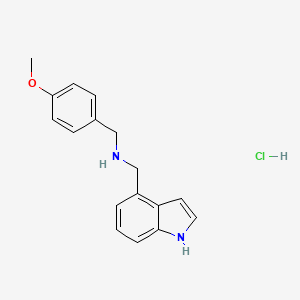
![(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-7-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-6-hydroxy-1-benzofuran-3-one](/img/structure/B7841219.png)
![3-Benzyl-7-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-1,2-benzoxazol-6-ol](/img/structure/B7841220.png)
![ethyl 4-[[(2E)-6-hydroxy-4-methyl-2-[(1-methylindol-3-yl)methylidene]-3-oxo-1-benzofuran-7-yl]methyl]piperazine-1-carboxylate](/img/structure/B7841227.png)
![[1,2,4]Triazino[4,5-a]indol-1(2H)-one](/img/structure/B7841232.png)
